molecular formula C19H17F3N2O2S B2956214 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 847410-22-4

2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2956214
CAS No.: 847410-22-4
M. Wt: 394.41
InChI Key: MZJAJKSPNDMRTE-UHFFFAOYSA-N
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Description

2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a benzothiazepine ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the benzothiazepine ring, followed by the introduction of the trifluoromethyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic applications include its use as a lead compound in drug discovery and development for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-12-10-18(26)24(15-4-2-3-5-16(15)27-12)11-17(25)23-14-8-6-13(7-9-14)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJAJKSPNDMRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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